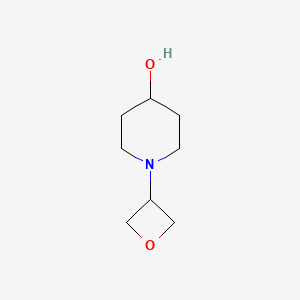

1-(Oxetan-3-yl)piperidin-4-ol

Beschreibung

1-(Oxetan-3-yl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and an oxetane ring at the 1-position. Its molecular formula is C₇H₁₃NO₂ (core structure, excluding counterions), with derivatives such as its oxalate salt (C₁₀H₁₈N₂O₅) reported in crystallographic studies . The compound is of interest in medicinal chemistry due to the oxetane moiety’s role in enhancing solubility and metabolic stability, while the piperidin-4-ol scaffold provides a versatile platform for structural modifications . It is commercially available with 95% purity (CAS: 1226899-10-0) and serves as a precursor or intermediate in drug discovery programs .

Eigenschaften

IUPAC Name |

1-(oxetan-3-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-8-1-3-9(4-2-8)7-5-11-6-7/h7-8,10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHGEAIEMWKZMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(Oxetan-3-yl)piperidin-4-ol typically involves the reaction of piperidine derivatives with oxetane-containing reagents. One common synthetic route includes the nucleophilic substitution of a piperidine derivative with an oxetane derivative under basic conditions . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydride or potassium carbonate. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(Oxetan-3-yl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present in the molecule using reducing agents like lithium aluminum hydride.

Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperidines and oxetane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-(Oxetan-3-yl)piperidin-4-ol features a piperidine ring substituted with an oxetane group. The presence of the oxetane moiety is crucial as it can enhance the compound's pharmacokinetic properties, including solubility and metabolic stability. The structural modifications associated with this compound have been shown to affect its interaction with biological targets, making it a valuable candidate for further research.

Cancer Treatment

Recent studies have indicated that compounds with similar structures to 1-(Oxetan-3-yl)piperidin-4-ol can act as inhibitors of oxidative phosphorylation (OXPHOS), a metabolic pathway often exploited by cancer cells. For instance, modifications to the oxetane-containing amide structures have shown potential in targeting OXPHOS complexes, leading to significant growth inhibition in pancreatic cancer cell lines . The ability to disrupt ATP generation in cancer cells presents a promising avenue for developing new anticancer therapies.

Antiviral Activity

Research has explored the use of piperidine derivatives as antiviral agents. Specifically, compounds structurally related to 1-(Oxetan-3-yl)piperidin-4-ol have demonstrated effectiveness against various strains of the influenza virus. A study highlighted the development of fast-acting 4-aminopiperidines that exhibited significant antiviral activity, suggesting that similar structural frameworks could be effective against viral infections .

Inflammatory Disorders

The potential of oxetane derivatives in modulating inflammatory pathways has also been investigated. Compounds like oxetan-3-ol have shown promise in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory responses . This suggests that 1-(Oxetan-3-yl)piperidin-4-ol may be developed into therapeutic agents for treating inflammatory diseases.

Case Studies

Wirkmechanismus

The mechanism of action of 1-(Oxetan-3-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1-(oxetan-3-yl)piperidin-4-ol are best understood through comparison with analogs sharing the piperidin-4-ol core but differing in substituents. Key examples include:

SK1 Inhibitors: RB-005 and RB-019

- RB-005 (1-(4-octylphenethyl)piperidin-4-ol) and RB-019 (1-(4-octylphenethyl)piperidin-3-ol) are sphingosine kinase 1 (SK1) inhibitors.

- Selectivity : RB-005 exhibits 15-fold selectivity for SK1 over SK2 , whereas RB-019 (3-hydroxyl analog) shows reduced selectivity (6.1-fold). This highlights the critical role of the hydroxyl group’s position on the piperidine ring .

- Structural Insight : The bulky 4-octylphenethyl group in both compounds enhances hydrophobic interactions with SK1’s binding pocket, but the 4-hydroxyl configuration in RB-005 optimizes hydrogen bonding .

Tauopathy PET Tracer: Z3777013540

- Structure : 1-(5-(6-fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol.

- Comparison : Unlike 1-(oxetan-3-yl)piperidin-4-ol, Z3777013540 incorporates a fluorinated indole-pyrimidine group.

- Brain Penetrance : Evaluated using CNS MPO (Central Nervous System Multiparameter Optimization) and BBB (Blood-Brain Barrier) scores, Z3777013540 demonstrates superior brain uptake compared to analogs like CBD-2115, attributed to its reduced polar surface area .

p97 ATPase Inhibitors

- Compound 25 : 1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-((3-(4-isopropylpiperazin-1-yl)oxetan-3-yl)methyl)-piperidin-4-amine.

- Structural Features : Retains the oxetane group but adds a fluorophenyl-indole moiety and a piperazine side chain.

- Activity : The extended substituent improves binding to the p97 ATPase target, while the oxetane enhances solubility, a property shared with 1-(oxetan-3-yl)piperidin-4-ol .

Thiophene and Fluorophenyl Analogs

- 1-[(Thiophen-3-yl)methyl]piperidin-4-ol (CAS: 864388-84-1): Replaces the oxetane with a thiophenmethyl group.

- 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol (CAS: 1039892-60-8): Features a fluorophenyl group with an aminomethyl substituent, enhancing target affinity in CNS applications due to fluorine’s electronegativity .

Physicochemical and Pharmacokinetic Insights

Oxetane vs. Bulkier Substituents

- Solubility : The oxetane ring in 1-(oxetan-3-yl)piperidin-4-ol improves aqueous solubility compared to analogs like RB-005 (logP ~5.0 for RB-005 vs. ~1.5 for oxetane derivatives) .

- Metabolic Stability : Oxetanes resist cytochrome P450 oxidation better than thiophene or octylphenethyl groups, reducing first-pass metabolism .

Tabulated Comparison of Key Compounds

Biologische Aktivität

1-(Oxetan-3-yl)piperidin-4-ol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and therapeutic potential.

Chemical Structure

The compound 1-(Oxetan-3-yl)piperidin-4-ol consists of a piperidine ring substituted with an oxetane moiety. This structural configuration is believed to contribute to its biological activity, particularly in interactions with various biological targets.

1-(Oxetan-3-yl)piperidin-4-ol has been studied for its interactions with several receptors and enzymes:

- Delta Opioid Receptor (DOR) : Preliminary studies suggest that this compound may act as a selective agonist for the DOR, influencing pain modulation pathways. The activation of DOR leads to a decrease in cyclic AMP (cAMP) levels, which is crucial in pain signaling pathways.

- NADPH Oxidase Inhibition : The compound has been linked to the inhibition of NADPH oxidase 4 (NOX4), which plays a role in oxidative stress and related pathologies such as fibrosis and diabetic nephropathy. Inhibition of NOX4 may provide therapeutic benefits by reducing oxidative damage in tissues .

The biochemical properties of 1-(Oxetan-3-yl)piperidin-4-ol include:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited aqueous solubility |

| Stability | Stable under physiological conditions |

| Bioavailability | Moderate bioavailability observed in preclinical models |

Cellular Effects

In vitro studies have demonstrated that 1-(Oxetan-3-yl)piperidin-4-ol exhibits various cellular effects:

- Anti-Allodynic Efficacy : The compound has shown promise in reducing pain sensitivity in animal models of inflammatory pain, indicating potential for use in pain management therapies.

- Cytotoxic Activity : Initial findings suggest that it may have cytotoxic effects against certain cancer cell lines, although further studies are needed to elucidate this activity fully.

Dosage Effects

Research indicates that the effects of 1-(Oxetan-3-yl)piperidin-4-ol vary with dosage:

- Therapeutic Doses : At therapeutic doses, the compound effectively reduces pain sensitivity without significant adverse effects.

- Toxicity Studies : Toxicological assessments are required to determine the safety profile and maximum tolerated doses in clinical settings.

Research Findings and Case Studies

Several studies have explored the biological activity of 1-(Oxetan-3-yl)piperidin-4-ol:

- Preclinical Models : Animal studies have demonstrated the compound's efficacy in reducing symptoms associated with neuropathic pain, supporting its potential use as an analgesic agent .

- Targeted Therapies : Investigations into its role as a NOX4 inhibitor highlight its potential application in treating conditions characterized by oxidative stress, such as diabetic nephropathy and fibrosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.